Methyl 3,5-Di-tert-butylbenzoate

Descripción general

Descripción

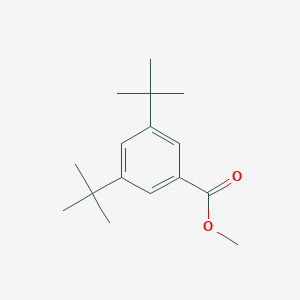

Methyl 3,5-Di-tert-butylbenzoate is an organic compound with the molecular formula C16H24O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by tert-butyl groups, and the carboxylic acid group is esterified with methanol. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3,5-Di-tert-butylbenzoate can be synthesized through the esterification of 3,5-Di-tert-butylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then neutralized, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial reactors equipped with reflux condensers and efficient mixing systems are used to carry out the esterification. The product is then subjected to distillation and purification processes to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3,5-Di-tert-butylbenzoate undergoes various chemical reactions, including:

Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromic acid in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Oxidation: 3,5-Di-tert-butylbenzoic acid.

Reduction: 3,5-Di-tert-butylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 3,5-Di-tert-butylbenzoate serves as a precursor in the synthesis of more complex organic molecules. Its stable structure allows it to participate in various organic reactions, including:

- Esterification : It can be involved in further esterification reactions to create larger molecular structures.

- Substitution Reactions : The tert-butyl groups can undergo electrophilic substitution, making it useful in synthesizing substituted benzenes.

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies focus on:

- Biological Interactions : Investigating how this compound interacts with biological macromolecules, which could lead to insights into its biological significance.

- Therapeutic Applications : There is ongoing research into its use as a building block for drug development, exploring its efficacy and safety in medicinal chemistry.

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Specialty Chemicals : It acts as an intermediate in synthesizing polymers and other chemical products.

- Light Stabilizers : It is used in formulations to enhance the stability of materials like rigid PVC by preventing degradation from UV light exposure .

Environmental Studies

The compound's stability and low toxicity profile make it a candidate for studies related to environmental chemistry. Its behavior in various environmental conditions can provide insights into its potential impact or utility in ecological applications.

Case Study 1: Synthesis of Substituted Benzenes

A study demonstrated the successful use of this compound in synthesizing substituted benzenes through electrophilic aromatic substitution reactions. The presence of tert-butyl groups significantly influenced the regioselectivity and yield of the products.

Research conducted on the interaction of this compound with specific enzyme systems indicated potential inhibitory effects on certain pathways, suggesting its role as a lead compound for further drug development.

Case Study 3: Industrial Application as a Light Stabilizer

An investigation into the use of this compound as a light stabilizer in rigid PVC formulations showed improved resistance to photodegradation compared to traditional stabilizers, highlighting its industrial relevance.

Mecanismo De Acción

The mechanism of action of Methyl 3,5-Di-tert-butylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Di-tert-butylbenzoic acid: The parent acid from which Methyl 3,5-Di-tert-butylbenzoate is derived.

3,5-Di-tert-butylbenzyl alcohol: A reduction product of the ester.

3,5-Di-tert-butylbenzaldehyde: An intermediate in the oxidation of the alcohol.

Uniqueness

This compound is unique due to its ester functional group, which imparts different reactivity compared to its acid and alcohol counterparts. The presence of tert-butyl groups provides steric hindrance, influencing its chemical behavior and stability .

Actividad Biológica

Methyl 3,5-Di-tert-butylbenzoate (MTBB) is an organic compound with the molecular formula C16H24O2, recognized for its unique chemical properties and potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings.

Overview of this compound

MTBB is derived from benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with tert-butyl groups, and the carboxylic acid group is esterified with methanol. The compound is noted for its stability and is utilized in various scientific applications, including medicinal chemistry and polymer synthesis.

Synthesis of this compound

The compound can be synthesized through the esterification of 3,5-Di-tert-butylbenzoic acid with methanol in the presence of an acid catalyst. The typical reaction conditions involve refluxing the mixture with a catalytic amount of sulfuric or hydrochloric acid to facilitate esterification. The product is then purified through recrystallization.

The biological activity of MTBB is attributed to its interaction with various biological macromolecules. It may influence biochemical pathways by interacting with enzymes or receptors, although specific targets remain to be fully elucidated.

Research Findings

- Antioxidant Activity : Studies have indicated that MTBB exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Preliminary investigations suggest that MTBB has antimicrobial activity against certain bacterial strains. This property could be harnessed for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research has indicated that MTBB may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Findings | Reference |

|---|---|---|

| Antioxidant | Effective free radical scavenger | |

| Antimicrobial | Activity against specific bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Antioxidant Evaluation

In a controlled study, MTBB was tested for its ability to reduce oxidative damage in cellular models. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with MTBB compared to controls.

Case Study 2: Antimicrobial Testing

MTBB was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed notable inhibitory effects, suggesting potential for development into a new class of antimicrobial agents.

Propiedades

IUPAC Name |

methyl 3,5-ditert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-15(2,3)12-8-11(14(17)18-7)9-13(10-12)16(4,5)6/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIOQJMJXFVPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533244 | |

| Record name | Methyl 3,5-di-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64277-87-8 | |

| Record name | Methyl 3,5-di-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.